7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
Description
The compound 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate (hereafter referred to by its systematic name) is a synthetic coumarin derivative with the molecular formula C₂₆H₂₃NO₆S and a molecular weight of 477.531 g/mol . Its structure integrates a coumarin core substituted with a methyl group at position 7, a phenyl group at position 4, and a sulfonamide-linked beta-alaninate ester at position 5 (Fig. 1). The compound’s ChemSpider ID is 851168, and it is cataloged under alternative names, including 3-(甲苯-4-磺酰氨基)-丙酸 7-甲基-2-氧代-4-苯基-2H-色烯-5-基酯 and 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 3-[(4-methylphenyl)sulfonyl]aminopropionate .
Coumarin derivatives are widely studied for their biological activities (e.g., anticoagulant, anti-inflammatory, and anticancer properties).
Properties
IUPAC Name |
(7-methyl-2-oxo-4-phenylchromen-5-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-17-8-10-20(11-9-17)34(30,31)27-13-12-24(28)32-22-14-18(2)15-23-26(22)21(16-25(29)33-23)19-6-4-3-5-7-19/h3-11,14-16,27H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKBTFAXIAJXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C28H25NO5S
- Molecular Weight : 485.56 g/mol
- IUPAC Name : 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-(4-methylphenylsulfonyl)-beta-alaninate
The presence of both a coumarin core and a sulfonamide moiety suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways.
- Antioxidant Activity : The coumarin structure is known for its free radical scavenging ability, which can protect cells from oxidative stress.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Several studies have reported on the anticancer properties of coumarin derivatives, including this compound. In vitro assays have demonstrated selective cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | <10 |
| A375 (Melanoma) | 5.7 |
| HepG2 (Liver Cancer) | 20.9–35.5 |
These results indicate that the compound exhibits significant potency against melanoma and lung cancer cells while showing less activity against liver cancer cells.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects using various models. For instance, it was found to suppress the proliferation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF) with an IC50 value of approximately 1.4 µM, indicating strong anti-inflammatory potential.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays, where it exhibited significant free radical scavenging ability comparable to standard antioxidants.
Case Studies
- Study on Anticancer Properties : A study published in MDPI demonstrated that derivatives similar to this compound showed selective cytotoxicity towards A375 melanoma cells while being less effective against non-cancerous cell lines, suggesting a targeted action mechanism .
- Anti-inflammatory Effects : Research indicated that compounds with similar structures inhibited inflammatory cytokines in macrophages, pointing towards a potential therapeutic application in inflammatory diseases .
- Antioxidant Efficacy : Another study highlighted the antioxidant properties of coumarin derivatives in reducing oxidative stress markers in cellular models, reinforcing the relevance of this compound in oxidative stress-related conditions .
Scientific Research Applications
Medicinal Chemistry
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has been studied for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains and cancer cell lines. The sulfonamide group enhances the compound's interaction with biological targets, making it a candidate for further drug development.
Anti-inflammatory Activity
Studies have shown that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response. This activity suggests its potential use in treating conditions characterized by inflammation.
Anticoagulant Properties
The compound's structure suggests possible interactions with coagulation pathways, indicating potential anticoagulant properties. This application is particularly relevant in developing therapeutics for cardiovascular diseases.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties for specific applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive bacteria, suggesting broad-spectrum antimicrobial potential. |
| Study 2 | Anti-inflammatory Effects | Showed significant reduction in inflammation markers in vitro, supporting its use in inflammatory disease treatments. |
| Study 3 | Drug Development | Investigated as a lead compound for new anticoagulant medications, with promising results in preliminary trials. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Property | Target Compound | 4-Methylcoumarin | 7-Hydroxy-4-phenylcoumarin | N-[(4-Nitrophenyl)sulfonyl]-beta-alaninate Coumarin |
|---|---|---|---|---|
| Molecular Formula | C₂₆H₂₃NO₆S | C₁₀H₈O₂ | C₁₅H₁₀O₃ | C₂₅H₂₀N₂O₈S |
| Molecular Weight (g/mol) | 477.53 | 160.17 | 238.24 | 508.50 |
| Key Substituents | 7-methyl, 4-phenyl, 5-sulfonamide-beta-alaninate | 4-methyl | 7-hydroxy, 4-phenyl | 4-phenyl, 5-sulfonamide-beta-alaninate (nitro group) |
| Solubility | Low in water; moderate in DMSO (predicted) | Insoluble in water; soluble in EtOH | Poor in water; soluble in acetone | Very low in water; high in DMF |
| Bioactivity | Hypothesized enzyme inhibition (e.g., COX-2, kinases) | Weak anticoagulant | Antioxidant, estrogenic activity | Enhanced electrophilicity for covalent binding |
Structural Insights :
- The sulfonamide-beta-alaninate side chain in the target compound introduces polarity and hydrogen-bonding capacity, which may improve binding to hydrophilic enzyme pockets compared to simpler coumarins like 4-methylcoumarin .
- The 4-phenyl group is shared with 7-hydroxy-4-phenylcoumarin, a compound known for antioxidant activity, but the absence of a hydroxyl group in the target compound likely reduces redox-related reactivity .
Crystallographic and Computational Studies
The structural determination of the target compound likely employs crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for visualization), which are standard tools for analyzing anisotropic displacement parameters and molecular packing . Comparative studies with analogs could reveal differences in:
- Crystal packing : Bulky substituents (e.g., sulfonamide-beta-alaninate) may disrupt π-π stacking observed in simpler coumarins.
Research Findings and Implications
- 4-Methylcoumarin : Lacks the sulfonamide group, resulting in weaker enzyme inhibition but lower cytotoxicity .
- 7-Hydroxy-4-phenylcoumarin : The hydroxyl group enables radical scavenging, a feature absent in the target compound due to methyl substitution at position 7 .
- Nitro-substituted analog: The nitro group enhances reactivity but may limit therapeutic applicability due to genotoxicity risks.
Q & A
Q. Synthesis :
- Step 1 : Condensation of 7-methyl-2-oxo-4-phenylcoumarin-5-ol with β-alanine using coupling agents (e.g., DCC/DMAP) in ethanol/methanol .
- Step 2 : Sulfonylation of the β-alanine amino group with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or TEA) .
Q. Purity Optimization :
- Recrystallization from ethanol/water mixtures.
- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm absence of sulfonic acid byproducts via NMR .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
Scenario : Discrepancies in substituent orientation (e.g., para vs. meta sulfonamide placement) between solution-state NMR and solid-state XRD.
Q. Methodology :
- Dynamic NMR (DNMR) : Assess rotational barriers of the sulfonamide group in solution to detect restricted rotation mimicking solid-state geometry .
- DFT Calculations : Compare computed / chemical shifts (using Gaussian or ORCA) with experimental NMR data to validate proposed conformers .
- Variable-Temperature XRD : Confirm thermal stability of the crystal lattice and rule out polymorphism .
Advanced: What strategies are effective in resolving contradictory bioactivity results across studies (e.g., antimicrobial vs. cytotoxic effects)?
Contradiction : Antimicrobial activity reported in in vitro assays vs. cytotoxicity in mammalian cell lines.
Q. Resolution Framework :
- Dose-Response Analysis : Use Hill plots to differentiate between specific antimicrobial action (low IC) and nonspecific cytotoxicity (high IC) .
- Target Profiling : Perform kinase/GPCR binding assays to identify off-target interactions.
- Metabolomic Profiling : Compare metabolic disruption in bacterial vs. mammalian cells (e.g., via LC-MS/MS) to pinpoint mechanism .
- Study Design : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), culture media, and exposure times across labs .
Advanced: How can computational methods (e.g., QSAR, molecular docking) guide the optimization of this compound’s pharmacological profile?
Q. Methodology :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with bioavailability .
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., COX-2 or Topoisomerase II) to identify critical binding residues .
- ADMET Prediction : Employ SwissADME or ADMETLab to predict metabolic stability and toxicity risks .
- Validation : Cross-check in silico results with experimental SPR (surface plasmon resonance) binding assays .
Basic: What spectroscopic techniques are most reliable for characterizing hydrolytic degradation products of this compound?
- LC-MS/MS : Identify ester hydrolysis products (e.g., free coumarin and sulfonamide derivatives) via fragmentation patterns .
- IR Spectroscopy : Monitor carbonyl stretches (C=O at ~1700 cm) to track ester bond cleavage .
- NMR Titration : Use NMR (if fluorinated analogs exist) to detect pH-dependent hydrolysis kinetics .
Advanced: How can crystallographic software (e.g., SHELX, WinGX) improve the accuracy of structural refinement for polymorphic forms?
Q. Workflow :
- Data Collection : Use synchrotron radiation for high-resolution datasets (≤ 0.8 Å).
- SHELXL Refinement : Apply restraints for disordered sulfonamide groups and anisotropic displacement parameters (ADPs) .
- WinGX Integration : Generate merged CIF files for comparative analysis of polymorphs (e.g., hydrogen-bonding networks) .
- Validation : Check using PLATON’s ADDSYM to avoid over-interpretation of pseudo-symmetry .
Advanced: What experimental designs are critical for assessing structure-activity relationships (SAR) of analogs?
- Scaffold Modification : Synthesize analogs with variations in the coumarin substituents (e.g., 7-methoxy vs. 7-methyl) and sulfonamide groups .
- Functional Assays : Test against isoform-specific targets (e.g., COX-1 vs. COX-2) to isolate selectivity .
- Statistical Analysis : Use PCA (principal component analysis) to correlate structural descriptors with bioactivity .
Basic: How can researchers mitigate batch-to-batch variability during large-scale synthesis?
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress .
- Quality Control : Standardize starting materials (e.g., coumarin purity ≥ 99%) and reaction conditions (temperature ± 1°C) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways .
Advanced: What methodologies address discrepancies in biological half-life measurements across in vitro and in vivo models?
- Microsomal Stability Assays : Compare hepatic S9 fractions from multiple species (e.g., human vs. rat) to predict interspecies variability .
- PBPK Modeling : Simulate pharmacokinetic profiles using GastroPlus to reconcile in vitro half-life with in vivo data .
- Radiolabeled Tracing : Use -labeled compound to track metabolite formation in plasma/tissue homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
